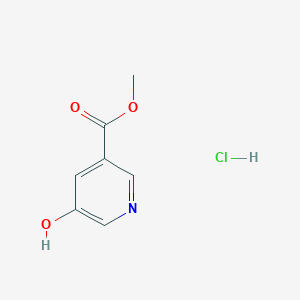

5-羟基烟酸甲酯盐酸盐

描述

Methyl 5-Hydroxynicotinate hydrochloride is an intermediate used to prepare selective cyclooxygenase-2 inhibitors . It is also used to prepare imino sugars as inhibitors of liver glycogen phosphorylase .

Molecular Structure Analysis

The molecular formula of Methyl 5-hydroxynicotinate hydrochloride is C7H7NO3.ClH . The InChI code is 1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H .Physical And Chemical Properties Analysis

Methyl 5-hydroxynicotinate hydrochloride is a solid at room temperature . It has a molecular weight of 189.6 . The storage temperature is recommended to be at refrigerator levels .科学研究应用

表观遗传调控

- 5-羟基烟酸甲酯盐酸盐参与哺乳动物 DNA 中 5-甲基胞嘧啶向 5-羟甲基胞嘧啶的转化,在表观遗传调控中起关键作用。该过程对于反转录转座子沉默和哺乳动物发育至关重要 (Tahiliani 等,2009)。

生化分析和检测

- 该化合物有助于生化分析,如区分 DNA 中的 5-羟甲基胞嘧啶和 5-甲基胞嘧啶的选择性电化学发光 (ECL) 标记,这对于理解 DNA 甲基化动力学具有重要意义 (马尚贤等,2016)。

细胞分化和癌症研究

- 它参与胚胎干细胞和细胞分化过程中 5-羟甲基胞嘧啶的动态调控。这些过程的改变对于理解癌症的发生和发展至关重要 (Ficz 等,2011)。

神经功能和疾病

- 这种化学物质在浦肯野神经元和大脑中 5-羟甲基胞嘧啶的存在中起作用,表明其在神经元功能的表观遗传控制中发挥作用,这对于神经学研究具有重要意义 (Kriaucionis & Heintz,2009)。

酶相互作用研究

- 它被用于研究酶的相互作用和机制,如 MHPC 加氧酶,为酶促反应和结合过程提供了见解 (Chaiyen 等,1997)。

新型化合物开发

- 该化合物参与合成新型化合物,如具有类似于天然生物碱的含氮结构的化合物,为开发新药和化学品做出贡献 (Fu 等,2017)。

合成和表征

- 5-羟基烟酸甲酯盐酸盐用于合成和光谱表征化合物,如 8-羟基喹啉的金属配合物,这些化合物在包括药理学在内的各个领域都有应用 (Patel & Patel,2017)。

作用机制

Target of Action

Methyl 5-hydroxynicotinate hydrochloride, also known as Methyl nicotinate, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of Methyl 5-hydroxynicotinate hydrochloride involves its interaction with the peripheral vasodilation system. It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This interaction enhances local blood flow at the site of application .

Biochemical Pathways

It is known that the compound induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Pharmacokinetics

It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Result of Action

The result of Methyl 5-hydroxynicotinate hydrochloride’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation .

安全和危害

Methyl 5-hydroxynicotinate hydrochloride is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

methyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTTVNGGAWBBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89937-78-0 | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89937-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

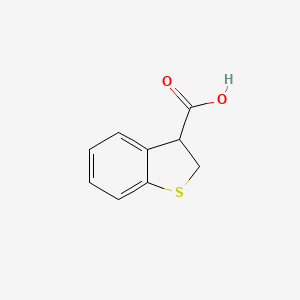

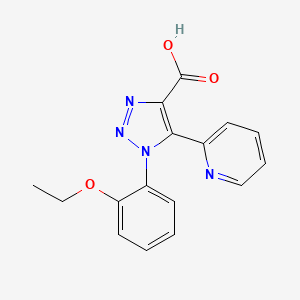

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)

![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)